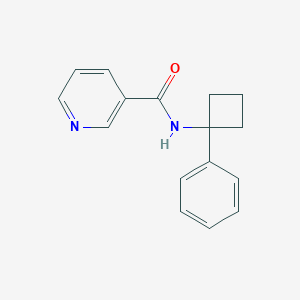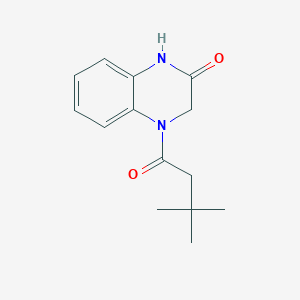
1-Pyrrolidin-1-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidin-1-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, commonly known as "Pyrrolidinopropiophenone" or "PPP," is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other cathinones such as methcathinone and mephedrone. PPP is known for its potent psychostimulant effects and has been found to be highly addictive.
作用机制
PPP acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. It also acts as a releasing agent of these neurotransmitters, causing them to be released from their storage vesicles into the synapse. This leads to an increase in their availability to bind to their respective receptors, resulting in the drug's psychostimulant effects.
Biochemical and Physiological Effects:
PPP has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes increased alertness, euphoria, and a sense of well-being. However, the drug can also produce negative side effects such as anxiety, paranoia, and psychosis.
实验室实验的优点和局限性
PPP has been used in various lab experiments to study the effects of cathinones on the brain and behavior. Its potency and selectivity for the dopamine transporter make it a useful tool for these studies. However, the drug's addictive potential and negative side effects make it difficult to use in long-term studies or in studies involving human subjects.
未来方向
There are several future directions for research on PPP and other cathinones. One area of interest is the development of new and more selective dopamine transporter inhibitors for the treatment of various psychiatric disorders such as ADHD and depression. Another area of interest is the study of the long-term effects of cathinone use on the brain and behavior, as well as the development of effective treatments for addiction to these drugs.
In conclusion, PPP is a synthetic stimulant drug that has been used in scientific research to study the effects of cathinones on the brain and behavior. Its potent psychostimulant effects and high addictive potential make it a useful tool for these studies, but also pose significant risks for long-term use. Future research on PPP and other cathinones is needed to better understand their effects on the brain and behavior and to develop effective treatments for addiction to these drugs.
合成方法
The synthesis of PPP involves the condensation of 1-phenyl-2-propanone with pyrrolidine and 1,3,5-trimethylpyrazole in the presence of a strong acid catalyst. The resulting product is then purified using various methods such as recrystallization or chromatography.
科学研究应用
PPP has been used in scientific research as a tool to study the effects of cathinones on the brain and behavior. Studies have shown that PPP has a high affinity for the dopamine transporter, leading to increased levels of dopamine in the brain. This increase in dopamine is thought to be responsible for the drug's stimulant effects.
属性
IUPAC Name |
1-pyrrolidin-1-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-12(11(2)15(3)14-10)6-7-13(17)16-8-4-5-9-16/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMQBVGLJKHEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)





![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)


![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
